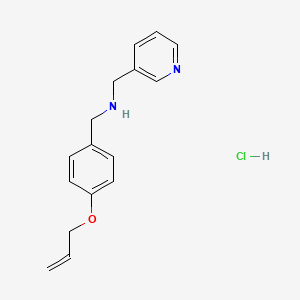

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride

Übersicht

Beschreibung

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an allyloxy group attached to a benzyl moiety, which is further linked to a pyridin-3-ylmethyl-amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-allyloxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridin-3-ylmethyl-amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide and potassium cyanide are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine exhibits various biological activities, which can be categorized as follows:

- Anticancer Properties : Preliminary studies have suggested that this compound may act as an anticancer agent. Its mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate the specific pathways involved.

- Neuropharmacological Effects : The presence of the pyridine ring hints at possible interactions with nicotinic acetylcholine receptors. This interaction could influence neurotransmitter release and uptake, making it a candidate for studying neuropharmacological applications, particularly in disorders like Alzheimer's disease and other neurodegenerative conditions.

- Enzyme Inhibition : Some studies have explored the compound's potential as an inhibitor of enzymes linked to neurodegenerative diseases. For instance, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatment .

Synthesis and Optimization

The synthesis of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine typically involves multi-step organic reactions that require careful control of reaction conditions to maximize yield and purity. Optimization strategies often focus on enhancing the compound's potency and selectivity while reducing lipophilicity to improve metabolic stability .

Synthesis Steps:

- Formation of the Allyloxy Group : The initial step involves the alkylation of a benzyl amine precursor with an allyl halide.

- Pyridine Ring Formation : The introduction of the pyridine moiety can be achieved through cyclization reactions.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form for stability and solubility.

Case Study 1: Neuropharmacological Investigations

A study investigated the interactions of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine with nicotinic receptors in vitro. Results indicated that the compound could enhance neurotransmitter release, suggesting potential therapeutic applications in cognitive enhancement.

Case Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The findings showed significant cytotoxic effects, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. The allyloxy group and pyridin-3-ylmethyl-amine moiety play crucial roles in its binding affinity and specificity. The hydrochloride salt form enhances its solubility, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Allyloxy-benzyl)-pyridin-2-ylmethyl-amine hydrochloride

- (4-Allyloxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride

- (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine sulfate

Uniqueness

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group enhances its reactivity, while the pyridin-3-ylmethyl-amine moiety contributes to its binding affinity and specificity. The hydrochloride salt form further improves its solubility and stability, making it a versatile compound for various applications.

Biologische Aktivität

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C16H18N2O·HCl, with a molecular weight of 290.8 g/mol. The compound features an allyloxy group attached to a benzyl moiety, linked to a pyridine ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, particularly in relation to acetylcholinesterase (AChE) inhibition, which is significant in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Research indicates that this compound exhibits inhibitory effects on AChE. In a study assessing similar compounds, the structure was found to facilitate binding interactions that enhance inhibitory potency against AChE and butyrylcholinesterase (BuChE) .

Table 1: Inhibitory Potency Against Cholinesterases

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-8 | 1.11 ± 0.09 | TBD |

Neuroprotective Effects

A study conducted on related pyridine derivatives highlighted their neuroprotective properties, suggesting that compounds with similar structures could mitigate neurodegeneration by enhancing cholinergic signaling .

Antiparasitic Activity

Another area of interest is the antiparasitic activity against Trypanosoma brucei, where compounds designed based on pyridine scaffolds showed promising results in inhibiting the enzyme N-myristoyltransferase (NMT), crucial for the survival of the parasite . While specific data on this compound's efficacy against this target is limited, the structural similarities warrant further investigation.

Eigenschaften

IUPAC Name |

1-(4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-7-5-14(6-8-16)11-18-13-15-4-3-9-17-12-15;/h2-9,12,18H,1,10-11,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBBCZUJCBPHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.